Methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate
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Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Systems
This compound serves as a precursor in the synthesis of diverse heterocyclic systems. For instance, it has been utilized in the preparation of substituted pyrazolones, pyrimidinones, and benzothiazole derivatives, highlighting its versatility in organic synthesis. Such heterocyclic compounds have been investigated for their antimicrobial, anticancer, and antioxidant activities, showcasing the compound's significance in medicinal chemistry research. The synthesis pathways often involve multicomponent reactions, showcasing the compound's adaptability in complex chemical transformations (Toplak et al., 1999; Havrylyuk et al., 2010).
Novel Compounds with Biological Activities
Research applications extend to the synthesis of novel compounds with significant biological activities. Through strategic modifications and reactions, derivatives of this compound have been developed to exhibit potent anticancer, antimicrobial, and antioxidant properties. This not only underscores the chemical's role in drug discovery but also in the broader context of therapeutic research (Refaat, 2010; Badne et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect multiple biochemical pathways.
Properties
IUPAC Name |
methyl 4-[2-amino-3-cyano-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O5S/c1-17-7-3-4-8-20(17)16-31-23-10-6-5-9-21(23)25-26(37(31,33)34)24(22(15-29)27(30)36-25)18-11-13-19(14-12-18)28(32)35-2/h3-14,24H,16,30H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWIKPGJWIYWJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.